4-Chloro-2-fluorobenzyl mercaptan
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Overview
Description
4-Chloro-2-fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H6ClFS. It is a derivative of benzyl mercaptan, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group (-SH) to a benzyl compound that already contains the chlorine and fluorine substituents. One common method is the nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide precursor. For example, 4-Chloro-2-fluorobenzyl chloride can be reacted with sodium hydrosulfide (NaHS) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale nucleophilic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzyl mercaptan can undergo various types of chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercaptan group to a thiol.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides (e.g., bis(4-chloro-2-fluorobenzyl) disulfide) or sulfonic acids.
Reduction: Thiols (e.g., 4-Chloro-2-fluorobenzyl thiol).
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluorobenzyl mercaptan is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms where thiol groups play a crucial role.
Medicine: Potential use in the development of pharmaceuticals that target specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzyl mercaptan involves its reactivity due to the presence of the mercaptan group. The thiol group can form strong bonds with metals and other electrophiles, making it useful in catalysis and as a ligand in coordination chemistry. The chlorine and fluorine substituents can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl mercaptan: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chloro-3-fluorobenzyl alcohol: Contains a hydroxyl group instead of a mercaptan group, leading to different reactivity and applications.
3,5-Difluorobenzyl mercaptan: Has two fluorine atoms, which can significantly alter its chemical properties compared to 4-Chloro-2-fluorobenzyl mercaptan.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules and in various research applications.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDKLGNZSQXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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